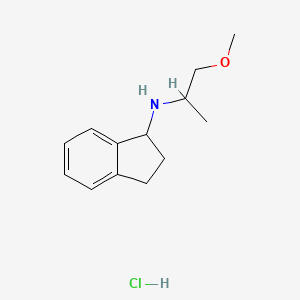

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

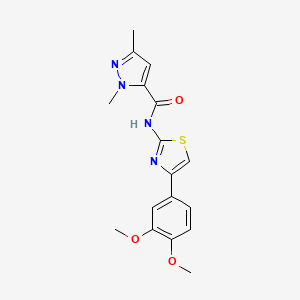

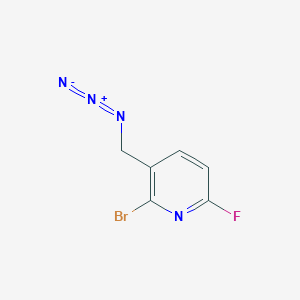

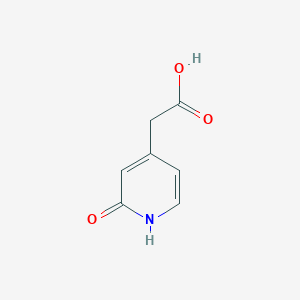

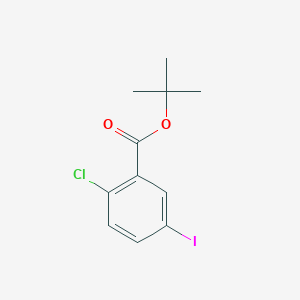

“N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. It contains an indene group (a fused cyclopentene and benzene ring), an amine group (NH2), and a methoxypropane group (CH3OCH2CH2CH3). The hydrochloride indicates that it’s a salt of hydrochloric acid, which often improves the compound’s solubility in water .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene ring, an amine group, and a methoxypropane group. These functional groups would dictate the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. The amine group could participate in reactions such as acid-base reactions, alkylation, acylation, and others. The indene ring, being an aromatic system, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups like the amine and the aromatic ring would influence properties like solubility, melting point, boiling point, and others .科学的研究の応用

Catalytic Amination Processes

The catalytic amination of 1-methoxy-2-propanol (MPOL) over nickel-on-silica catalysts in a fixed bed reactor at atmospheric pressure is a pivotal study illustrating the utility of similar compounds in chemical synthesis. This process primarily yields 2-amino-1-methoxypropane with high selectivity, alongside methoxyacetone and dialkylated compounds as by-products. The research highlights the influence of reaction parameters such as temperature, ammonia excess, and space times on the product distribution, demonstrating the compound's role in fine-tuning chemical reactions for desired outcomes (Bassili & Baiker, 1990).

Medicinal Chemistry and Pharmacology

Investigations into the metabolic pathways of psychotomimetic amines have revealed insights into the relationship between metabolism and psychotomimetic activity. Studies on compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and its O-demethylated metabolites have contributed to understanding the biochemical interactions and potential psychotomimetic properties of these substances. These findings are instrumental in developing therapeutic agents and understanding their mechanisms of action at the molecular level (Zweig & Castagnoli, 1977).

Coordination Chemistry

Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions exemplifies the compound's application in designing new materials with specific chemical properties. The study involving various spectroscopic methods and theoretical calculations has elucidated the structure, bonding, and electronic configurations of these complexes. Such research provides a foundation for advancing materials science, particularly in the development of catalysts and materials with unique electronic and photophysical properties (Liu et al., 1993)

Organic Synthesis and Chemical Transformations

The mild and efficient deprotection of the amine-protecting p-methoxyphenyl (PMP) group showcases another critical application, emphasizing the compound's role in the synthesis and modification of organic molecules. This research introduces practical methodologies for liberating amines from their protecting groups, facilitating the synthesis of complex molecules, including pharmaceuticals and biomolecules. Such advancements are crucial for the development of new drugs and materials with tailored functionalities (Verkade et al., 2006).

Chemoselective Methylation

The continuous chemoselective methylation of functionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts highlights the compound's significance in selective methylation processes. This research demonstrates the ability to control reaction selectivity and efficiency through the careful selection of catalysts and reaction conditions, paving the way for more sustainable and efficient chemical synthesis processes (Oku et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVVXLIJSATQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)

![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)